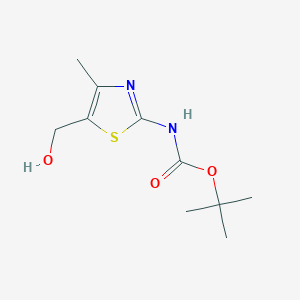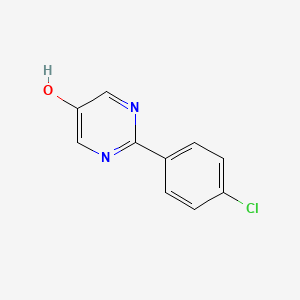
2-(4-Chlorophenyl)pyrimidin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)pyrimidin-5-ol typically involves the reaction of 4-chloroaniline with appropriate pyrimidine precursors. One common method includes the cyclization of 4-chloroaniline with formamide and formic acid under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-(4-Chloro-phenyl)-pyrimidin-5-one.
Reduction: Formation of 2-(4-Chloro-phenyl)-pyrimidin-5-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-(4-Chlorophenyl)pyrimidin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)pyrimidin-5-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target protein . This interaction can disrupt normal cellular processes, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-phenyl)-pyrimidin-5-ol
- 2-(4-Methyl-phenyl)-pyrimidin-5-ol
- 2-(4-Nitro-phenyl)-pyrimidin-5-ol
Uniqueness
2-(4-Chlorophenyl)pyrimidin-5-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins. Additionally, the electronic effects of the chlorine substituent can affect the compound’s chemical stability and reactivity compared to its analogs .
属性
分子式 |
C10H7ClN2O |
|---|---|
分子量 |
206.63 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-5-9(14)6-13-10/h1-6,14H |
InChI 键 |
AGBPUVKVIOFCLH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
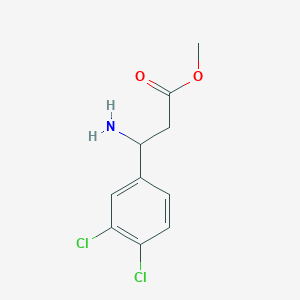
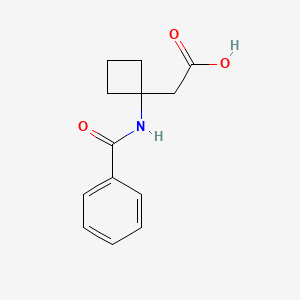
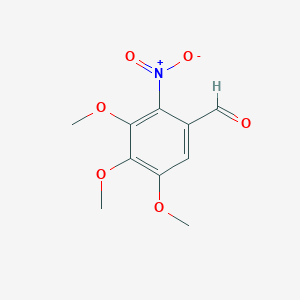
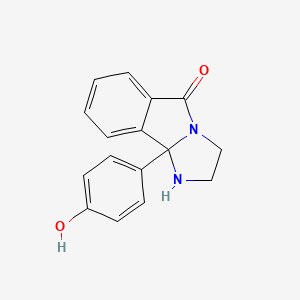
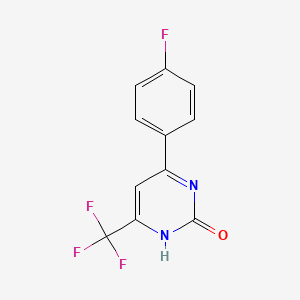
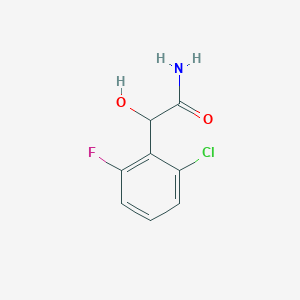
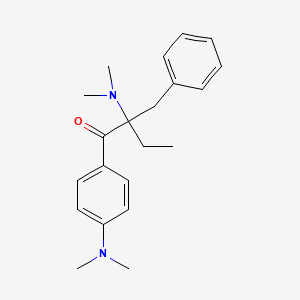
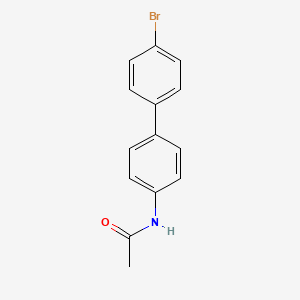
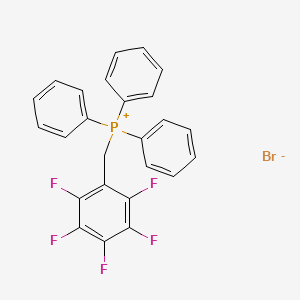
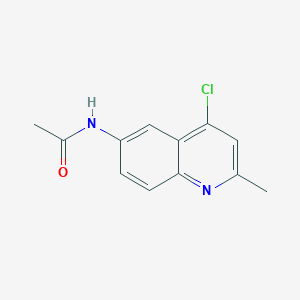
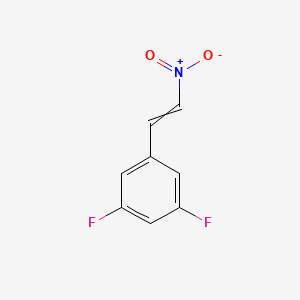
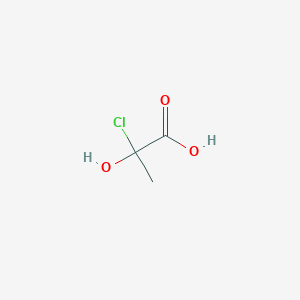
![(3S)-3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B8705420.png)
